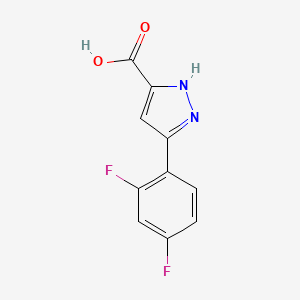

3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid: is an organic compound that belongs to the class of pyrazole carboxylic acids This compound is characterized by the presence of a pyrazole ring substituted with a 2,4-difluorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

Introduction of the 2,4-difluorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a 2,4-difluorophenyl group. This can be done using a halogenated precursor and a suitable base.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the phenyl group.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

Oxidation: Products may include pyrazole ketones or quinones.

Reduction: Products may include pyrazole alcohols or aldehydes.

Substitution: Products may include various substituted pyrazoles with different functional groups.

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a ligand in coordination chemistry and catalysis.

Material Science: It can be incorporated into polymers or used as a building block for advanced materials.

Biology:

Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Molecular Probes: It can be used as a molecular probe for studying biological processes.

Medicine:

Drug Development: The compound can serve as a lead compound for the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.

Industry:

Agriculture: It can be used in the development of agrochemicals, such as herbicides or fungicides.

Chemical Manufacturing: It can be used as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The presence of the 2,4-difluorophenyl group enhances its binding affinity and specificity.

Comparison with Similar Compounds

- 3-(2,4-difluorophenyl)propionic acid

- 2,4-difluorophenylacetic acid

- 2,4-difluorophenylpyrazole

Comparison:

- 3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid is unique due to the presence of both a pyrazole ring and a carboxylic acid group, which confer distinct chemical and biological properties.

- 3-(2,4-difluorophenyl)propionic acid lacks the pyrazole ring, which may result in different reactivity and biological activity.

- 2,4-difluorophenylacetic acid has a simpler structure with only a phenyl ring and a carboxylic acid group, making it less versatile in terms of chemical modifications.

- 2,4-difluorophenylpyrazole lacks the carboxylic acid group, which may affect its solubility and reactivity.

Biological Activity

3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid is a compound that belongs to the pyrazole family, which has garnered significant attention due to its diverse biological activities. This compound, characterized by a pyrazole ring and a carboxylic acid group, exhibits various pharmacological properties, including anticancer, anti-inflammatory, and antibacterial activities. Understanding its biological activity is crucial for potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C10H6F2N2O2

- Molecular Weight : 224.16 g/mol

- CAS Number : 1039053-05-8

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby influencing various biochemical pathways. The presence of the 2,4-difluorophenyl group enhances its binding affinity and specificity compared to other pyrazole derivatives.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. Compounds similar to this compound have shown effectiveness against various cancer cell lines:

| Cancer Type | Cell Line | Activity |

|---|---|---|

| Lung Cancer | A549 | Inhibition of cell proliferation |

| Breast Cancer | MDA-MB-231 | Induction of apoptosis |

| Colorectal Cancer | HCT116 | Cell cycle arrest |

| Renal Cancer | 786-O | Antitumor activity |

Studies have demonstrated that pyrazole derivatives can inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes.

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| This compound | 45 | 78 |

| Standard Drug (Celecoxib) | 50 | 85 |

The compound's selectivity for COX-2 over COX-1 suggests a favorable safety profile for treating inflammation without significant gastrointestinal side effects .

Antibacterial Activity

The antibacterial potential of pyrazole derivatives has also been explored. In vitro studies have shown that compounds containing the pyrazole structure can exhibit antimicrobial activity against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings indicate that the compound may serve as a lead structure for developing new antibacterial agents .

Case Studies

- Anticancer Efficacy in Vivo : A study conducted on mice bearing xenograft tumors showed that administration of this compound resulted in a significant reduction in tumor size compared to controls. The compound was administered at doses of 10 mg/kg and demonstrated a tumor inhibition rate of approximately 60% after three weeks of treatment .

- Safety Profile Assessment : In a toxicity study involving rats, no significant adverse effects were observed at doses up to 2000 mg/kg. Histopathological examinations revealed minimal changes in liver and kidney tissues, suggesting a favorable safety profile for further development .

Properties

IUPAC Name |

3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2N2O2/c11-5-1-2-6(7(12)3-5)8-4-9(10(15)16)14-13-8/h1-4H,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRDOJMOGOIKYLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C2=NNC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408673 |

Source

|

| Record name | 3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1039053-05-8 |

Source

|

| Record name | 3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.